Tiplasinin

Catalog No.
S545410
CAS No.
393105-53-8
M.F
C24H16F3NO4
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiplasinin

CAS Number

393105-53-8

Product Name

Tiplasinin

IUPAC Name

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid

Molecular Formula

C24H16F3NO4

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31)

InChI Key

ODXQFEWQSHNQNI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)(oxo)acetic acid, PAI 039, PAI-039, PAI039 cpd, tiplaxtinin

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O

The exact mass of the compound Tiplaxtinin is 439.10314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiplasinin, also known as Tiplaxtinin or PAI-039, is a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). As a member of the indole oxoacetic acid class, it functions by binding to the active conformation of PAI-1, preventing it from inactivating tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. This selective inhibition restores the natural fibrinolytic cascade responsible for degrading blood clots. A key procurement-relevant attribute of Tiplasinin is its established oral bioavailability and efficacy in preclinical models of thrombosis, making it a valuable tool for in vivo research.

Selecting a PAI-1 inhibitor requires careful consideration of compound-specific properties, as direct substitution with analogs can compromise experimental outcomes. While compounds may share a core mechanism, they differ significantly in in vitro potency (IC50), selectivity against other serine protease inhibitors, and crucially, in their pharmacokinetic profiles. For example, a second-generation inhibitor like TM5275 was specifically engineered for improved solubility and oral absorption compared to earlier compounds, including Tiplasinin. Conversely, Tiplasinin demonstrates high in vivo potency at significantly lower oral doses than TM5275 in certain models. These differences in potency, effective dose, and bioavailability directly impact study design, cost, and the reproducibility of results, making the choice of a specific inhibitor a critical procurement decision.

Higher In Vitro Potency Compared to Key Analogs

In direct biochemical assays measuring the inhibition of human PAI-1, Tiplasinin demonstrates a half-maximal inhibitory concentration (IC50) of 2.7 µM. This indicates higher potency compared to the commonly used second-generation PAI-1 inhibitor, TM5275, which has a reported IC50 of 6.95 µM under comparable conditions. Another analog, TM5441, is substantially less potent, with IC50 values ranging from 13.9 to 51.1 µM.

Evidence DimensionPAI-1 Inhibition (IC50)
Target Compound Data2.7 µM
Comparator Or BaselineTM5275: 6.95 µM; TM5441: 13.9 - 51.1 µM
Quantified Difference2.6x more potent than TM5275
ConditionsIn vitro biochemical assay against human PAI-1.

For in vitro screening and cell-based assays, selecting the more potent compound allows for use at lower concentrations, reducing potential off-target effects and material costs.

High In Vivo Potency: Effective Antithrombotic Activity at a Low Oral Dose

In a standard rat model of carotid artery thrombosis, oral administration of Tiplasinin at a dose of 1 mg/kg was sufficient to significantly increase the time to vessel occlusion and reduce thrombus weight. In contrast, the comparator TM5275 required higher oral doses of 10 mg/kg to 50 mg/kg to achieve significant antithrombotic effects in similar rodent models. Furthermore, in a rat venous thrombosis model, a 1 mg/kg oral dose of Tiplasinin resulted in a 52% decrease in thrombus weight versus controls.

Evidence DimensionEffective Oral Antithrombotic Dose
Target Compound Data1 mg/kg
Comparator Or BaselineTM5275: 10 - 50 mg/kg
Quantified Difference10x to 50x lower effective dose than TM5275 in comparable models
ConditionsOral gavage administration in rat models of arterial and venous thrombosis.

A significantly lower effective dose for in vivo studies reduces overall compound consumption, lowers procurement costs, and minimizes potential for toxicity or off-target effects in the animal model.

Demonstrated Oral Efficacy for Simplified In Vivo Workflows

Tiplasinin is consistently characterized as an orally efficacious PAI-1 inhibitor, a critical attribute for many preclinical study designs. Its ability to produce robust antithrombotic effects at low mg/kg oral doses confirms sufficient absorption to achieve therapeutic plasma concentrations. While second-generation analogs like TM5275 were developed specifically to improve upon the solubility and oral absorption of earlier compounds, Tiplasinin's well-documented in vivo performance via oral gavage establishes it as a reliable and validated tool for studies that do not require intravenous administration.

Evidence DimensionRoute of Administration for In Vivo Efficacy
Target Compound DataOral administration demonstrated to be effective
Comparator Or BaselineStandard parenteral routes or newer analogs designed for improved oral PK
Quantified DifferenceNot applicable; qualitative advantage
ConditionsPreclinical models of thrombosis in rats and dogs.

Proven oral efficacy simplifies experimental protocols, avoids the complications and stress of injection-based routes in animal models, and makes the compound suitable for longer-term studies requiring repeated dosing.

Cost-Effective In Vivo Thrombosis Models

For researchers investigating antithrombotic pathways using established rodent models (e.g., ferric chloride-induced injury), Tiplasinin is a highly suitable choice. Its demonstrated high potency at oral doses as low as 1 mg/kg allows for reduced compound consumption over the course of a study, offering a significant cost and logistical advantage over less potent analogs requiring 10-fold higher doses.

Benchmark Compound for In Vitro PAI-1 Inhibition Assays

As a well-characterized inhibitor with a potent IC50 of 2.7 µM, Tiplasinin serves as an excellent positive control or benchmark standard in biochemical and cell-based screens for novel PAI-1 inhibitors. Its higher in vitro potency compared to analogs like TM5275 provides a clear, quantitative standard for comparative analysis.

Studies Requiring Simplified, Long-Term Oral Dosing

The proven oral efficacy of Tiplasinin makes it ideal for preclinical studies of chronic conditions where PAI-1 is implicated, such as fibrosis or metabolic disease. The ability to use oral gavage simplifies long-term dosing protocols, improves animal welfare compared to repeated injections, and provides a validated method for sustained PAI-1 inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

439.10314248 Da

Monoisotopic Mass

439.10314248 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L396QIB983

KEGG Target based Classification of Drugs

Not elsewhere classified
Organismal systems
Complement and coagulation
SERPINE1 (PAI1) [HSA:5054] [KO:K03982]

Other CAS

393105-53-8

Wikipedia

Tiplasinin

Dates

Last modified: 08-15-2023
1: Rebalka IA, Raleigh MJ, D'Souza DM, Coleman SK, Rebalka AN, Hawke TJ. Inhibition of PAI-1 via PAI-039 improves dermal wound closure in diabetes mellitus. Diabetes. 2015 Mar 9. pii: db141174. [Epub ahead of print] PubMed PMID: 25754958.
2: Hennan JK, Morgan GA, Swillo RE, Antrilli TM, Mugford C, Vlasuk GP, Gardell SJ, Crandall DL. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis. J Thromb Haemost. 2008 Sep;6(9):1558-64. doi: 10.1111/j.1538-7836.2008.03063.x. Epub 2008 Jul 4. PubMed PMID: 18624980.
3: Hennan JK, Elokdah H, Leal M, Ji A, Friedrichs GS, Morgan GA, Swillo RE, Antrilli TM, Hreha A, Crandall DL. Evaluation of PAI-039 [{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid], a novel plasminogen activator inhibitor-1 inhibitor, in a canine model of coronary artery thrombosis. J Pharmacol Exp Ther. 2005 Aug;314(2):710-6. Epub 2005 Apr 28. PubMed PMID: 15860572.

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